Artabsin

Description

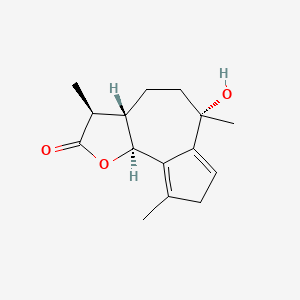

Structure

3D Structure

Properties

CAS No. |

24399-20-0 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h5,9-10,13,17H,4,6-7H2,1-3H3/t9-,10-,13-,15-/m0/s1 |

InChI Key |

BXBCLQRTBGRRDB-MJVIGCOGSA-N |

SMILES |

CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@](C3=CCC(=C3[C@H]2OC1=O)C)(C)O |

Canonical SMILES |

CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |

Other CAS No. |

24399-20-0 |

Origin of Product |

United States |

Foundational & Exploratory

The Anti-Cancer Action of Artabsin: A Deep Dive into its Molecular Mechanisms

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Artabsin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its derivatives are demonstrating significant potential as anti-cancer agents.[1][2][3][4][5] Initially acclaimed for its potent antimalarial properties, a growing body of evidence now illuminates its multifaceted mechanism of action against various cancer cell lines.[2][3][4] This technical guide provides an in-depth exploration of the core molecular pathways targeted by this compound, offering valuable insights for ongoing research and drug development endeavors.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.[1][4][6][7][8] This is achieved through the modulation of key regulatory proteins and the generation of reactive oxygen species (ROS).[1][6]

This compound instigates the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] Treatment of cancer cells with this compound leads to an increase in the production of ROS.[1][6] This oxidative stress disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[1][6] In the cytoplasm, cytochrome c activates a cascade of caspases, primarily caspase-3, which are the executioners of apoptosis.[1][6]

Furthermore, this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins such as Bax, Bak, Bad, and Bim, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and subsequent apoptosis.[9]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

This compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G1 phases.[1][6][7][10][11] This blockade prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby inhibiting their replication.[2]

The mechanism underlying this cell cycle arrest involves the downregulation of key regulatory proteins. This compound has been shown to decrease the expression of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, and their regulatory partners, the cyclins (Cyclin D1).[6][10] The inhibition of the CDK4/Cyclin D1 complex prevents the phosphorylation of the retinoblastoma (Rb) protein.[12] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[12]

Furthermore, this compound can also upregulate the expression of CDK inhibitors, such as p16, which further contributes to the G1 arrest.[6]

Inhibition of Metastasis: Preventing Cancer Spread

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound and its derivatives have demonstrated the ability to inhibit the invasion and metastasis of cancer cells.[11][13][14]

One of the key mechanisms is the downregulation of matrix metalloproteinases (MMPs), such as MMP2 and MMP9.[13][15] MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. By reducing the levels of these enzymes, this compound hinders the invasive capacity of cancer cells. Conversely, this compound can induce the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP2, which further block MMP activity.[13]

Additionally, this compound can enhance cell-cell adhesion by activating Cdc42, which in turn increases the activity of E-cadherin.[13] Stronger cell-cell adhesion helps to keep cancer cells clustered together, reducing their ability to detach and metastasize.

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is also attributed to its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit the NF-κB signaling pathway.[15][16][17] It achieves this by preventing the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[15] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes involved in inflammation and cell survival.[15] this compound also inhibits the expression of upstream adaptor proteins like TRAF2 and RIP1, further dampening the NF-κB response.[15]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is vital for embryonic development and tissue homeostasis, but its aberrant activation is implicated in the development of several cancers. This compound and its derivatives can suppress the Wnt/β-catenin pathway.[11][18] They have been observed to decrease the protein levels of Wnt5a/b and increase the levels of negative regulators like NKD2 and Axin2, ultimately leading to the downregulation of β-catenin.[11][18]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to impair the phosphorylation of p38 and ERK, two key components of the MAPK pathway, without affecting JNK phosphorylation.[15] By inhibiting p38 and ERK signaling, this compound can disrupt cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of this compound and its derivatives against various cancer cell lines.

Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Artemisinin | A-253 (Salivary Gland) | 10.23 | [1][7] |

| Artemisinin | HTB-41 (Salivary Gland) | 14.21 | [1][7] |

| Artemisinin | SMIE (Transformed Salivary Gland) | 203.18 | [1][7] |

| Artemisinin | A549 (Lung) | 28.8 µg/mL | [19] |

| Artemisinin | H1299 (Lung) | 27.2 µg/mL | [19] |

| Artesunate | MCF-7 (Breast) | 83.28 (at 24h) | [19] |

| Artesunate | 4T1 (Breast) | 52.41 (at 24h) | [19] |

| SM934-Testosterone | MDA-MB-231 (Breast) | 30.66 ± 2.13 (at 24h) | [14] |

| SM934-Testosterone | SK-BR-3 (Breast) | 31.11 ± 1.79 (at 24h) | [14] |

| Artemisinin Derivative 15 | BGC-823 (Gastric) | 8.30 | [19] |

| Artemisinin | HSC-3 (Oral) | 1.83 | [20] |

| Artemisinin Extract | HSC-3 (Oral) | 134.29 µg/mL | [20] |

Table 2: Apoptosis Induction by Artemisinin

| Cancer Cell Line | Artemisinin Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| A-253 | 10 | 12.87 ± 1.03% | [1] |

| A-253 | 15 | 17.86 ± 1.35% | [1] |

| A-253 | 20 | 24.74 ± 1.97% | [1] |

| A-253 | Untreated Control | 5.82 ± 0.07% | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anti-cancer agents with a pleiotropic mechanism of action. By inducing apoptosis, causing cell cycle arrest, inhibiting metastasis, and modulating key signaling pathways, these compounds effectively combat cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound. Future research should focus on optimizing drug delivery systems to enhance bioavailability and minimize potential toxicity, as well as conducting more extensive clinical trials to validate its efficacy in various cancer types.[21][22][23] The continued exploration of this compound's molecular intricacies will undoubtedly pave the way for novel and effective cancer therapies.

References

- 1. View of Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 2. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of artemisinin compounds for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Artemisinin inhibits gallbladder cancer cell lines through triggering cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Artemisinin blocks prostate cancer growth and cell cycle progression by disrupting Sp1 interactions with the cyclin-dependent kinase-4 (CDK4) promoter and inhibiting CDK4 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artemisinin and its derivatives can significantly inhibit lung tumorigenesis and tumor metastasis through Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Artemisinin inhibits in vitro and in vivo invasion and metastasis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel derivative of artemisinin inhibits cell proliferation and metastasis via down-regulation of cathepsin K in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Artemisinin and its derivatives can significantly inhibit lung tumorigenesis and tumor metastasis through Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

- 23. Mechanisms and Molecular Targets of Artemisinin in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Artabsin from Artemisia absinthium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artabsin, a sesquiterpene lactone found in Artemisia absinthium (wormwood), is a member of a chemical class well-regarded for its diverse pharmacological potential. While extensive research has been conducted on the crude extracts of Artemisia absinthium and its more famous constituent, artemisinin, specific data on isolated this compound remains comparatively sparse. This technical guide synthesizes the available preclinical data on the biological activities of this compound and related sesquiterpene lactones from Artemisia absinthium. The primary focus is on its potential anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document provides an in-depth overview of the mechanisms of action, quantitative biological data from relevant studies, and detailed experimental protocols for the assays discussed. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

Artemisia absinthium L., commonly known as wormwood, has a long history in traditional medicine for treating a variety of ailments.[1] Its therapeutic properties are largely attributed to its rich composition of secondary metabolites, particularly sesquiterpene lactones.[2] Among these, this compound is a notable constituent.[3] While research has extensively focused on artemisinin from the related species Artemisia annua, the specific biological activities of this compound are less well-characterized. This whitepaper aims to collate and present the existing scientific evidence on the biological activities of this compound and, where data is limited, to draw inferences from studies on other bioactive compounds from Artemisia absinthium and related sesquiterpene lactones. The potential therapeutic applications of this compound in oncology, inflammatory disorders, neurodegenerative diseases, and infectious diseases will be explored.

Anticancer Activity

The anticancer properties of Artemisia species are well-documented, with much of the research centered on artemisinin and its derivatives.[4] These compounds are known to exert their effects through the induction of oxidative stress, apoptosis, and cell cycle arrest in cancer cells.[5][6] While specific studies on isolated this compound are limited, the activities of crude extracts of Artemisia absinthium and other sesquiterpene lactones suggest that this compound likely contributes to the overall cytotoxic effects of the plant.

Mechanism of Action

The primary proposed mechanism for the anticancer activity of sesquiterpene lactones is the generation of reactive oxygen species (ROS).[4] This is often initiated by the interaction of the endoperoxide bridge, a key structural feature of many of these compounds, with intracellular iron, which is typically present in higher concentrations in cancer cells. The resulting ROS can damage cellular components, including proteins, lipids, and DNA, leading to cell death.

Furthermore, sesquiterpene lactones have been shown to induce apoptosis through both mitochondrial-mediated and caspase-dependent pathways.[6][7] This involves the modulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[6] Cell cycle arrest, particularly at the G0/G1 or G2/M phases, is another key mechanism by which these compounds inhibit cancer cell proliferation.[4][5]

Quantitative Data

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Artemisia absinthium Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 14.31 µg/mL | [8] |

| Artemisia absinthium Acetone Extract | MCF-7 (Breast Cancer) | MTT | 6.11 µg/mL | [8] |

| Artemisia absinthium Extract | HSC-3 (Oral Carcinoma) | CCK-8 | 134.29 µg/mL | [9] |

| Artemisinin | A549 (Lung Cancer) | MTT | 28.8 µg/mL | [5] |

| Artemisinin | H1299 (Lung Cancer) | MTT | 27.2 µg/mL | [5] |

| Artesunate | MCF-7 (Breast Cancer) | MTT (24h) | 83.28 µM | [5] |

| Artesunate | 4T1 (Breast Cancer) | MTT (24h) | 52.41 µM | [5] |

| Dihydroartemisinin | Eca109 (Esophageal Cancer) | - | Induces G2/M arrest | [5] |

| Artemisinin Derivative (with TPP+ moieties) | J82 (Bladder Cancer) | - | 61.8 nM | [5] |

| Artemisinin Derivative (with TPP+ moieties) | T24 (Bladder Cancer) | - | 56.9 nM | [5] |

| Total Flavonoids from A. absinthium | HeLa (Cervical Cancer) | - | 396.0 ± 54.2 µg/mL | [10] |

| Total Flavonoids from A. absinthium | SiHa (Cervical Cancer) | - | 449.0 ± 54.8 µg/mL | [10] |

Experimental Protocols

-

Cell Culture: Cancer cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[11]

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Diagram

Caption: Proposed anticancer mechanism of this compound.

Anti-inflammatory Activity

Sesquiterpene lactones from Artemisia species have demonstrated significant anti-inflammatory properties.[12] The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13]

Mechanism of Action

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Artemisinin and related compounds have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[13] Additionally, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a crucial role in inflammation.[12][13]

Experimental Protocols

-

Cell Transfection: A cell line (e.g., HEK293) is transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Cell Treatment: The transfected cells are pre-treated with the test compound (this compound) for a specified time before being stimulated with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB pathway by this compound.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of artemisinin and extracts of Artemisia absinthium.[14][15] These effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.

Mechanism of Action

The neuroprotective effects of artemisinin have been linked to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in neuronal survival and plasticity.[15] Artemisinin has been shown to protect neuronal cells from oxidative stress-induced apoptosis by attenuating the production of ROS and preserving mitochondrial function.[16] In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, artemisinin has demonstrated the ability to reduce neuronal damage and improve cognitive and motor functions.[14][17]

Experimental Protocols

-

Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary neurons) are cultured in an appropriate medium.

-

Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta for an Alzheimer's model).

-

Treatment: Cells are co-treated or pre-treated with the test compound (this compound).

-

Assessment of Neuroprotection: Cell viability is assessed using the MTT assay. Apoptosis can be measured by flow cytometry, and ROS production can be quantified using fluorescent probes like DCFDA.

Signaling Pathway Diagram

Caption: Neuroprotective mechanism of this compound via ERK1/2 pathway.

Antimicrobial Activity

Extracts of Artemisia absinthium have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[18][19]

Quantitative Data

The following table presents the minimum inhibitory concentration (MIC) values for Artemisia absinthium extracts and other isolated compounds against selected microorganisms.

| Compound/Extract | Microorganism | MIC (mg/mL) | Reference |

| Artemisia absinthium Methanolic Extract | Staphylococcus aureus | 1.25 | [18] |

| Artemisia absinthium Methanolic Extract | Staphylococcus epidermidis | 0.625 | [18] |

| Artemisia absinthium Methanolic Extract | Pseudomonas aeruginosa | 1.25 | [18] |

| Artemisia absinthium Methanolic Extract | Bacillus cereus | 1.25 | [18] |

| Artemisia absinthium Methanolic Extract | Candida albicans | 2.5 | [18] |

| Arborescin (from A. absinthium) | Escherichia coli | 0.083 | [20] |

| Arborescin (from A. absinthium) | Staphylococcus aureus | 0.166 | [20] |

| Arborescin (from A. absinthium) | Listeria innocua | 0.166 | [20] |

| Arborescin (from A. absinthium) | Candida glabrata | 0.083 | [20] |

| Artemisinin | Bacillus subtilis | 0.09 | [21] |

| Artemisinin | Staphylococcus aureus | 0.09 | [21] |

| Artemisinin | Salmonella sp. | 0.09 | [21] |

Experimental Protocols

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that visibly inhibits microbial growth.[22]

Experimental Workflow Diagram

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Artemisia absinthium, belongs to a class of compounds with significant therapeutic potential. While direct evidence for the biological activities of isolated this compound is currently limited, the extensive research on Artemisia absinthium extracts and related compounds like artemisinin provides a strong rationale for its further investigation. The likely mechanisms of action, including induction of oxidative stress, apoptosis, and modulation of key signaling pathways such as NF-κB and MAPK, suggest that this compound could be a valuable lead compound in the development of new anticancer, anti-inflammatory, and neuroprotective agents. Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its specific biological activities and to elucidate its precise mechanisms of action. Such studies are crucial for unlocking the full therapeutic potential of this promising natural product.

References

- 1. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Artemisinin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-proliferative activity of Artemisia marschalliana on cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Artemisinin in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Artemisinin Confers Neuroprotection against 6-OHDA-Induced Neuronal Injury In Vitro and In Vivo through Activation of the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. Spectral analysis and antibacterial effect of cold methanolic extract of Artemisia absinthium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of Antibacterial Activity and Acute Toxicity of Methanol Extracts of Artemisia absinthium, Datura stramonium, and Solanum anguivi - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Artabsin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific cytotoxic effects of Artabsin is limited in publicly available scientific literature. This guide, therefore, synthesizes information on the broader class of sesquiterpene lactones found in Artemisia species, including the well-studied compound Artemisinin and its derivatives, to provide a probable framework for understanding the potential cytotoxic mechanisms of this compound. The experimental protocols and data presented are based on studies of these related compounds and should be adapted and validated specifically for this compound.

Introduction

This compound is a sesquiterpene lactone found in various species of the Artemisia plant genus. This class of compounds has garnered significant interest in oncology research due to the potent anticancer activities of its most famous member, Artemisinin, and its semi-synthetic derivatives like Dihydroartemisinin (DHA) and Artesunate. These molecules have been shown to exhibit selective cytotoxicity against a wide array of cancer cell lines, often through the induction of apoptosis and the modulation of key cellular signaling pathways. This technical guide will explore the known cytotoxic mechanisms of Artemisia sesquiterpenes as a proxy for understanding this compound, detail relevant experimental methodologies, and present available data in a structured format.

Quantitative Cytotoxicity Data (Based on Related Artemisia Compounds)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various compounds isolated from Artemisia species against different cancer cell lines. This data provides a comparative baseline for the potential cytotoxic potency of this compound.

Table 1: IC50 Values of Artemisia Compounds in Human Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |

| Dihydroartemisinin (DHA) | Molt-4 | T-cell leukemia | Not explicitly stated, but significant apoptosis at 200 µM | [1] |

| Artemisinin | A-253 | Salivary Gland Tumor | 10.23 µM | [2] |

| Artemisinin | HTB-41 | Salivary Gland Tumor | 14.21 µM | [2] |

| Artemisia absinthium Methanol Extract | MCF7 | Breast Cancer | 221 µg/ml (flower extract) | [3] |

| Artemisia kulbadica Ethanol Extract | HepG2 | Liver Cancer | <200 µg/ml | [4] |

| Artemisia sieberi Ethanol Extract | Hep2 | Laryngeal Cancer | 520.70 µg/ml | [4] |

| Artemisia absinthium Extract | HSC-3 | Tongue Squamous Carcinoma | 10 µM (extract), decreased viability by 99% | [5][6] |

| Arborescin | SH-SY5Y | Neuroblastoma | 229-233 µM | [7] |

| Arborescin | HepG2 | Hepatocarcinoma | 229-233 µM | [7] |

Key Mechanisms of Cytotoxicity

The cytotoxic effects of sesquiterpene lactones from Artemisia are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of critical cancer cell signaling pathways.

Induction of Apoptosis

A hallmark of the anticancer activity of Artemisia compounds is their ability to trigger apoptosis in cancer cells.[1][8] This is often mediated through the intrinsic (mitochondrial) pathway. Key events in this process include:

-

Generation of Reactive Oxygen Species (ROS): The endoperoxide bridge in many sesquiterpene lactones is thought to react with intracellular iron, leading to the production of ROS.[9] This oxidative stress damages cellular components, including mitochondria.

-

Mitochondrial Dysregulation: ROS-induced damage leads to the breakdown of the mitochondrial transmembrane potential and the release of cytochrome c into the cytoplasm.[2][9]

-

Caspase Activation: Cytochrome c release activates a cascade of cysteine-aspartic proteases known as caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis.[5][9][10]

-

Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is frequently observed, further promoting mitochondrial permeabilization.[2][10]

Signaling Pathway Modulation

Artemisia sesquiterpenes have been shown to interfere with several signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

-

MAPK Pathway: Dihydroartemisinin has been shown to induce apoptosis through the activation of JNK1/2 and p38 MAPK signaling pathways in gastric cancer cells.[10]

-

PI3K/Akt Pathway: This pro-survival pathway is often inhibited by Artemisia compounds, leading to decreased cell proliferation and survival.[2]

-

NF-κB Pathway: Downregulation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, has also been reported.[2]

-

Wnt/β-catenin Pathway: Some studies have indicated that artemisinin and its derivatives can inhibit lung tumorigenesis by suppressing the Wnt/β-catenin signaling pathway.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxic effects of compounds like this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.[3]

-

Culture Media: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-JNK, total JNK).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Experimental workflow for assessing in vitro cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferative activity of Artemisia marschalliana on cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and jaceosidin biosynthesis in Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic and Apoptotic Effects of Different Extracts of Artemisia turanica Krasch. on K562 and HL-60 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereochemistry-dependent cytotoxicity of some artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating the Cytotoxic Effects of Artemisia absinthium Extract on Oral Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Artabsin: A Technical Guide to its Potential as an Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases. The plant kingdom remains a vital source of novel therapeutic compounds, with sesquiterpene lactones from the Artemisia genus being particularly promising. This technical guide focuses on Artabsin, a sesquiterpene lactone found in Artemisia absinthium L. (wormwood), and explores its potential as an anti-inflammatory agent.

Direct research on this compound is nascent. Therefore, this document synthesizes current knowledge by examining data from its close structural relatives, Absinthin and Anabsinthin, alongside comprehensive studies on Artemisia extracts. The primary anti-inflammatory mechanism for these compounds involves the modulation of key intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents available quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual diagrams of the core signaling pathways and experimental workflows to support further research and development in this area.

Mechanism of Action: Targeting Core Inflammatory Pathways

The anti-inflammatory effects of sesquiterpene lactones from Artemisia species are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways. The most critical of these are the NF-κB and MAPK pathways, which regulate the expression of numerous inflammatory mediators, including cytokines, chemokines, and enzymes like iNOS and COX-2.[1][2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1]

Compounds from Artemisia, such as Artemisinin, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[1][4] This action effectively halts the downstream production of inflammatory cytokines.

References

- 1. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Properties of Artabsin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antimicrobial properties of Artabsin, a sesquiterpene lactone primarily found in Artemisia absinthium (wormwood). Given the limited direct research on isolated this compound, this guide synthesizes available data on this compound itself, closely related compounds from its plant source, and the general methodologies employed to investigate such phytochemicals.

Introduction to this compound

This compound is a tricyclic sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities.[1] It is a characteristic constituent of Artemisia absinthium, a plant with a long history in traditional medicine.[2] The chemical formula for this compound is C₁₅H₂₀O₃.[1] Sesquiterpene lactones from the Artemisia genus, such as the well-known antimalarial drug Artemisinin, have garnered significant scientific interest for their diverse pharmacological effects, including antimicrobial activities.[3][4][5][6] These compounds are recognized for their potential to combat drug-resistant pathogens.[3]

Antimicrobial Spectrum and Efficacy

While specific studies quantifying the antimicrobial activity of pure this compound are not extensively available in the public literature, research on related compounds from Artemisia absinthium and other Artemisia species provides significant insight into its potential efficacy. The antimicrobial activities of these related phytochemicals suggest that this compound likely possesses a noteworthy spectrum of activity against various bacteria and fungi.

Research on arborescin, another sesquiterpene lactone isolated from Artemisia absinthium, has demonstrated its effectiveness against several bacterial and fungal strains.[7] These findings offer a valuable proxy for the potential activity of this compound. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for arborescin are summarized below.

| Microorganism | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | 83 | - | [7] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 83 | - | [7] |

| Staphylococcus aureus | Gram-positive Bacteria | 166 | - | [7] |

| Listeria innocua | Gram-positive Bacteria | 166 | - | [7] |

| Candida glabrata | Fungus (Yeast) | 83 | 166 | [7] |

Extracts from various Artemisia species have shown broad-spectrum antimicrobial activity. For instance, essential oils from Artemisia capillaris are potent against respiratory pathogens like Streptococcus pyogenes, MRSA, and Klebsiella pneumoniae.[8] Similarly, extracts from Artemisia annua and Artemisia judaica inhibit both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Salmonella sp., and E. coli.[9][10] This widespread activity within the genus supports the hypothesis that this compound contributes to the overall antimicrobial profile of Artemisia absinthium.

Proposed Mechanisms of Action

The precise antimicrobial mechanism of this compound has not been elucidated. However, based on studies of other terpenoids and phytochemicals from Artemisia, several potential mechanisms can be proposed.[3][11]

-

Cell Membrane and Wall Disruption: Many phytochemicals, including terpenoids, exert their antimicrobial effect by compromising the structural integrity of the microbial cell wall and membrane.[3][4] This can lead to increased permeability, leakage of essential intracellular components like potassium and phosphate ions, and ultimately, cell death.[8][12]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that exhibit increased resistance to antibiotics.[13] Compounds from Artemisia have been shown to inhibit biofilm formation in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[13][14][15] This action is often linked to the disruption of quorum sensing, the cell-to-cell communication system that regulates biofilm development.[15]

-

Interference with Cellular Processes: Phytochemicals can interfere with critical microbial functions by targeting DNA, proteins, and essential enzymes, thereby inhibiting microbial growth and replication.[3][11][12] Some compounds also act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring susceptibility.[9][11]

A diagram illustrating these proposed mechanisms is provided below.

Caption: Proposed antimicrobial mechanisms of action for this compound.

Experimental Protocols for Antimicrobial Investigation

The evaluation of antimicrobial properties of natural compounds like this compound involves a series of standardized in vitro assays. A general workflow is essential for systematic screening and characterization.[16][17]

Caption: A typical workflow for screening antimicrobial compounds.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

-

Broth Microdilution Method: This is a widely used quantitative technique.[19]

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).[20]

-

Positive (microorganism without this compound) and negative (broth only) controls are included.

-

Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]

-

Growth inhibition is assessed visually or by measuring optical density. The MIC is the lowest concentration with no visible growth.[18] A growth indicator like 2,3,5-Triphenyltetrazolium chloride (TTC) can also be used, where a lack of color change (from colorless to pink) indicates inhibition.[20]

-

-

Agar Dilution Method: The antimicrobial agent is incorporated directly into the agar medium at various concentrations.[16][19] The test organisms are then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent in the agar that prevents growth.

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Following the MIC determination from the broth microdilution assay, a small aliquot (e.g., 5-10 µL) is taken from each well that showed no visible growth.[18][20]

-

The aliquot is sub-cultured onto a fresh, antibiotic-free agar plate.

-

Plates are incubated for 24-48 hours.

-

The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the sub-cultured agar plate.[18]

-

Crystal Violet Staining Method: This method quantifies the total biofilm biomass.

-

Microorganisms are cultured in a 96-well plate in the presence of sub-MIC concentrations of this compound.

-

After incubation, planktonic (free-floating) cells are washed away.

-

The remaining adherent biofilm is stained with crystal violet solution.

-

The stain is then solubilized (e.g., with ethanol or acetic acid), and the absorbance is measured to quantify the biofilm. A reduction in absorbance compared to the control indicates biofilm inhibition.[13]

-

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Artemisia absinthium, represents a promising candidate for antimicrobial drug development. While direct evidence is still emerging, data from closely related compounds and the broader Artemisia genus strongly suggest its potential efficacy against a range of bacterial and fungal pathogens. Its likely mechanisms of action, including cell membrane disruption and biofilm inhibition, are particularly relevant in the context of rising antimicrobial resistance.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods to obtain pure this compound for rigorous biological evaluation.

-

Comprehensive Antimicrobial Screening: Testing purified this compound against a broad panel of clinically relevant and drug-resistant microorganisms.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy and Toxicity: Evaluating the antimicrobial activity and safety profile of this compound in animal models of infection.

A systematic investigation following the protocols outlined in this guide will be crucial to fully unlock the therapeutic potential of this compound as a novel antimicrobial agent.

References

- 1. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structures of the artabsinolides; photo-oxygenation studies on this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Phytochemistry, Pharmacology and Mode of Action of the Anti-Bacterial Artemisia Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Artemisinin | C15H22O5 | CID 68827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial activity and mode of action of the Artemisia capillaris essential oil and its constituents against respiratory tract infection-causing pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Artemisia princeps Inhibits Biofilm Formation and Virulence-Factor Expression of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Artemisia princeps Inhibits Biofilm Formation and Virulence-Factor Expression of Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of biofilm formation, quorum sensing and infection in Pseudomonas aeruginosa by natural products-inspired organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antibacterial activity and phytochemical screening of traditional medicinal plants most preferred for treating infectious diseases in Habru District, North Wollo Zone, Amhara Region, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Artabsin: A Review of Currently Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Artabsin, a sesquiterpene lactone found in Artemisia absinthium (wormwood), is a subject of interest for its potential biological activities. This document aims to provide a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of this compound. Despite a thorough review of scientific literature, it is crucial to note at the outset that specific in vivo or in vitro pharmacokinetic data for this compound, including parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability, are not available in published studies. This guide will summarize the limited existing information on this compound and provide a broader context by discussing the pharmacokinetics of the chemically related and more extensively studied sesquiterpene lactones from the Artemisia genus, primarily Artemisinin and its derivatives.

Introduction to this compound

This compound is a tricyclic sesquiterpene lactone that has been identified as a constituent of Artemisia absinthium L. (wormwood).[1] Sesquiterpene lactones from Artemisia species are a well-known class of compounds with a wide range of biological activities. While much of the research focus has been on Artemisinin and its derivatives for their potent antimalarial properties, other compounds like this compound are also of scientific interest.

Pharmacokinetics and Bioavailability of this compound: Current Status

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of this compound. To date, no studies have been published that specifically detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model or in humans. Consequently, there is no quantitative data to present in tabular format regarding its pharmacokinetic parameters or bioavailability.

Insights from Related Compounds: The Artemisinin Family

In the absence of direct data for this compound, an examination of the pharmacokinetics of other Artemisia sesquiterpene lactones, such as Artemisinin, can provide a speculative framework for the potential behavior of this compound in vivo. It is critical to emphasize that these are not direct data for this compound and should be interpreted with caution.

General Pharmacokinetic Characteristics of Artemisinin Derivatives

Studies on Artemisinin and its derivatives (e.g., artesunate, artemether) have revealed several common pharmacokinetic characteristics:

-

Low Oral Bioavailability : Artemisinin and its derivatives generally exhibit low and variable oral bioavailability. For instance, the oral bioavailability of artemisinin in rats has been reported to be around 12.2 ± 0.832%.[2] For other derivatives, oral bioavailability in animals is estimated to be between 19% and 35%.[3] This poor oral absorption is a significant challenge in their clinical use.

-

Rapid Metabolism : These compounds are typically characterized by rapid and extensive metabolism, primarily in the liver. The metabolism is largely mediated by cytochrome P450 (CYP) enzymes.[1]

-

Short Half-Life : A consequence of their rapid metabolism is a short biological half-life.[3]

Potential Experimental Protocols for Determining this compound Pharmacokinetics

Should researchers embark on studying the pharmacokinetics of this compound, the following experimental methodologies, commonly employed for related compounds, would be appropriate.

In Vitro Metabolism Studies

-

Objective : To investigate the metabolic stability and identify the primary metabolic pathways of this compound.

-

Methodology :

-

Incubation : this compound would be incubated with liver microsomes (from human, rat, or other relevant species) or hepatocytes.[4][5][6][7] These preparations contain the necessary CYP450 enzymes responsible for drug metabolism.

-

Sample Analysis : At various time points, samples would be analyzed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify metabolites.[3][8]

-

Data Analysis : The rate of disappearance of this compound would be used to calculate its intrinsic clearance, providing an estimate of its metabolic stability.

-

The following diagram illustrates a general workflow for an in vitro metabolism study.

In Vivo Pharmacokinetic Studies

-

Objective : To determine the pharmacokinetic profile and bioavailability of this compound in a living organism.

-

Methodology :

-

Animal Model : Rats are a commonly used model for initial pharmacokinetic studies.[8][9][10][11][12]

-

Drug Administration : A known dose of this compound would be administered via intravenous (IV) and oral (PO) routes to different groups of animals.

-

Blood Sampling : Blood samples would be collected at predetermined time points after administration.

-

Plasma Analysis : The concentration of this compound in the plasma samples would be quantified using a validated analytical method, likely LC-MS/MS.

-

Pharmacokinetic Analysis : The plasma concentration-time data would be used to calculate key pharmacokinetic parameters (t½, Cmax, Tmax, AUC). Bioavailability would be calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

-

The logical flow of an in vivo pharmacokinetic study is depicted below.

Signaling Pathways

Due to the lack of research on the specific molecular targets and mechanisms of action of this compound, it is not possible to generate diagrams of its signaling pathways. Future research would first need to identify the cellular pathways modulated by this compound to enable such visualizations.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the pharmacokinetics and bioavailability of this compound. This represents a significant knowledge gap that hinders the preclinical development of this compound. While the pharmacokinetic properties of the related Artemisinin family of compounds suggest that this compound may also exhibit low oral bioavailability and rapid metabolism, this remains speculative.

Future research should prioritize conducting rigorous in vitro and in vivo pharmacokinetic studies on this compound. Elucidating its ADME properties is a critical step in assessing its potential as a therapeutic agent and will provide the necessary foundation for further preclinical and clinical investigation. The development of validated analytical methods for the quantification of this compound in biological matrices will be a prerequisite for such studies.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. air.unimi.it [air.unimi.it]

- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of artemisinin in rat hemolyzed plasma by an HPLC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Assessment of the Ameliorative Impact of Some Medicinal Plant Extracts on Lipopolysaccharide-Induced Multiple Sclerosis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory Effects of Pure Cylindrospermopsin in Rats Orally Exposed for 28 Days | MDPI [mdpi.com]

- 12. Comparative in vivo constituents and pharmacokinetic study in rats after oral administration of ultrafine granular powder and traditional decoction slices of Chinese Salvia - PubMed [pubmed.ncbi.nlm.nih.gov]

Artabsin's Role in Inducing Apoptosis in Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artabsin, a sesquiterpene lactone derived from Artemisia absinthium, has emerged as a promising candidate in oncology research due to its potent and selective cytotoxic effects on various tumor cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis, a form of programmed cell death, in cancer cells. We will explore the key signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for researchers seeking to investigate its therapeutic potential.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, with compounds like paclitaxel and vincristine revolutionizing chemotherapy. This compound and its parent class of compounds, the artemisinins, have demonstrated significant anti-malarial activity and are now being extensively studied for their anti-cancer properties. A key mechanism underlying their therapeutic effect is the induction of apoptosis, which allows for the elimination of malignant cells without inducing an inflammatory response. This guide will serve as a comprehensive resource for understanding and investigating the pro-apoptotic effects of this compound.

Quantitative Data: Cytotoxicity and Apoptotic Induction

The efficacy of this compound and its derivatives in inducing cell death has been quantified across a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | Compound | IC50 Value | Citation |

| A549 | Lung Cancer | Artemisinin | 28.8 µg/mL | [1] |

| H1299 | Lung Cancer | Artemisinin | 27.2 µg/mL | [1] |

| MCF-7 | Breast Cancer | Artesunate | 83.28 µM (at 24h) | [1] |

| 4T1 | Breast Cancer | Artesunate | 52.41 µM (at 24h) | [1] |

| BGC-823 | Gastric Cancer | Artemisinin-derived dimer (15) | 8.30 µM | [1] |

| RIN | Pancreatic Cancer | Artemisinin | 45 µmol/L | [2] |

| A-253/HTB-41 | Salivary Gland Tumor | Artemisinin | 10.23 µM, 14.21 µM | [3][4] |

| SMIE | Normal Salivary Gland | Artemisinin | 203.18 µM | [3][4] |

| HSC-3 | Oral Carcinoma | Artemisinin | 1.83 µM | [5] |

| HSC-3 | Oral Carcinoma | A. absinthium extract | 134.29 µg/mL | [5] |

| SH-SY5Y | Neuroblastoma | Dihydroartemisinin (DHA) | 3 µM | [6] |

Studies have also quantified the percentage of apoptotic cells following treatment. For instance, in the MDA-MB-123 breast cancer cell line, treatment with 100 µM of artemisinin increased the apoptotic cell population to nearly 38% from a baseline of 5.2% in control cells.[7]

Signaling Pathways in this compound-Induced Apoptosis

This compound and its analogs trigger apoptosis through multiple, interconnected signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) pathway and modulation of key survival pathways like PI3K/Akt, MAPK, and NF-κB.

The Intrinsic (Mitochondrial) Pathway

The mitochondrial pathway is a central route for apoptosis induction. This compound treatment leads to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[3][8] This disruption is regulated by the Bcl-2 family of proteins. This compound upregulates pro-apoptotic proteins such as Bax, Bak, Bad, and Bim, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][7][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3][9]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound and its derivatives have been shown to inhibit this pathway.[10] By blocking the phosphorylation and subsequent activation of PI3K and Akt, this compound prevents the downstream signaling that promotes cell survival and proliferation.[10] Inhibition of Akt leads to the de-repression of pro-apoptotic proteins and can contribute to cell cycle arrest.[10]

Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in apoptosis. Dihydroartemisinin (DHA), a derivative of artemisinin, has been shown to induce apoptosis in gastric cancer cells through the activation of JNK1/2 and p38 MAPK signaling pathways.[11] The activation of these stress-activated kinases can lead to the phosphorylation of various downstream targets that promote apoptosis. Conversely, the effect on the ERK pathway can be cell-type dependent, with some studies showing inhibition.[12]

Regulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival by upregulating anti-apoptotic genes like Bcl-2 and c-IAP1.[13] this compound has been shown to inhibit the NF-κB signaling pathway.[13] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[13] This inhibition of NF-κB activity sensitizes cancer cells to apoptosis.[13]

References

- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemisinin as a Chinese medicine, selectively induces apoptosis in pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. View of Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 4. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]

- 7. researchgate.net [researchgate.net]

- 8. Dihydroartemisinin induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dihydroartemisinin induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Potential of Artemisinin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Artabsin" does not correspond to a recognized compound in current scientific literature, it is likely a reference to compounds derived from the Artemisia plant genus, most notably Artemisinin . Artemisinin is a sesquiterpene lactone, renowned for its potent antimalarial properties.[1][2] Emerging research has illuminated its significant neuroprotective potential, positioning it and its derivatives as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for mitigating neuronal damage in conditions like ischemic stroke.[3][4][5][6]

Artemisinin and its analogs can cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent.[3] Their neuroprotective effects are multifaceted, stemming from a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[7][8] This technical guide provides a comprehensive overview of the current state of research into the neuroprotective capabilities of Artemisinin, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways through which it exerts its effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Artemisinin and its related compounds across different models of neuronal injury.

Table 1: In Vitro Neuroprotection Against Oxidative Stress

| Cell Line | Neurotoxin | Artemisinin/Analog Concentration | Outcome Measure | Result | Reference |

| HT-22 | Glutamate | 25 µM (Artemisinin) | ROS Production | Significant decrease | [1][9] |

| HT-22 | Glutamate | 25 µM (Artemisinin) | Mitochondrial Membrane Potential | Attenuated collapse | [1][9] |

| PC12 | 6-OHDA / MPP+ | Not specified | ROS Accumulation | Significantly inhibited | [4][10] |

| PC12 | 6-OHDA / MPP+ | Not specified | Mitochondrial Membrane Potential | Prevented loss | [4][10] |

| SH-SY5Y | 6-OHDA / MPP+ | Not specified | ROS Accumulation | Significantly inhibited | [4] |

| SH-SY5Y | 6-OHDA | 6.25-25 µg/mL (A. absinthium extract) | ROS Level | Significant reduction | [11] |

| SH-SY5Y | MPP+ | 20 µM (Artemisinin) | Oxidative Stress | Significant reduction | [12][13] |

| BV2 | Aβ₁₋₄₂ | 0.25–1 µM (Artemisinin) | ROS & iNOS Levels | Significant reduction | [14][15] |

| N2a / SH-SY5Y | H₂O₂ | Not specified (A. amygdalina extract) | ROS & Mitochondrial Membrane Potential Loss | Attenuated | [16] |

Table 2: In Vitro Anti-Inflammatory Effects

| Cell Line | Inflammatory Stimulus | Artemisinin/Analog Concentration | Outcome Measure | Result | Reference |

| BV2 | LPS | Not specified (Artemisinin B) | NO Secretion | Inhibited | [17][18] |

| BV2 | LPS | Not specified (Artemisinin B) | IL-1β, IL-6, TNF-α Expression | Significantly reduced | [17][18] |

| BV2 | Aβ₁₋₄₂ | Not specified (Artemisinin) | TNF-α, IL-1β Production | Significantly reduced | [14] |

Table 3: In Vitro Anti-Apoptotic Effects

| Cell Line | Apoptotic Stimulus | Artemisinin/Analog Concentration | Outcome Measure | Result | Reference |

| HT-22 | Glutamate | Not specified | Apoptosis Rate (Flow Cytometry, TUNEL) | Significantly attenuated | [1][19] |

| SH-SY5Y | Aβ₁₋₄₂ | Not specified | Caspase Activation & Apoptosis | Concentration-dependent reduction | [3][20] |

| PC12 | 6-OHDA / MPP+ | Not specified | Cell Apoptosis | Significantly attenuated | [10] |

| SH-SY5Y | MPP+ | 20 µM (Artemisinin) | Cleaved Caspase-3 Expression | Reduced | [12] |

Table 4: In Vivo Neuroprotective Effects in Animal Models

| Animal Model | Disease Model | Artemisinin/Analog & Dosage | Outcome Measure | Result | Reference |

| 3xTg Mice | Alzheimer's Disease | Not specified | Aβ and Tau Deposition | Reduced | [3] |

| 3xTg Mice | Alzheimer's Disease | Not specified | Cognitive Functions | Improved | [3] |

| AD Model Mice | Alzheimer's Disease | Not specified (Artemisinin B) | Spatial Memory (Water Maze) | Improved | [17] |

| Mice | Parkinson's (6-OHDA) | Not specified | PD-like Behavioral Deficits | Attenuated | [4][10] |

| Mice | Parkinson's (6-OHDA) | Not specified | Dopaminergic Neuron Rescue (SNc) | Rescued | [4][10] |

| Rats | Parkinson's Disease | Not specified | Neuroprotection | Effective | [21] |

| Mice | Ischemic Stroke (MCAO) | Not specified | Infarction Volume & Brain Water Content | Attenuated | [5] |

| Mice | Ischemic Stroke (MCAO) | Not specified | Neurological & Behavioral Outcomes | Improved | [5] |

| Rats | Ischemic Stroke (MCAO/R) | Not specified | Neurological Deficits & Infarct Volume | Significantly alleviated | [22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective potential of Artemisinin and its analogs.

1. In Vitro Model of Glutamate-Induced Oxidative Injury

-

Protocol:

-

Cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are pretreated with varying concentrations of Artemisinin (e.g., 6.25-50 µM) for a specified duration (e.g., 12 hours).[23]

-

Glutamate (e.g., 5 mM) is added to induce oxidative injury and cell death.

-

After a further incubation period (e.g., 12-24 hours), cell viability is assessed using methods like MTT assay or Calcein-AM/PI double staining.[23]

-

Apoptosis is quantified using TUNEL staining or flow cytometry.[1]

-

Mechanistic studies involve measuring ROS production (e.g., with DCFH-DA), mitochondrial membrane potential, and Western blot analysis for key signaling proteins (e.g., Akt, Bcl-2, Bax, cleaved caspase-3).[1]

-

2. In Vitro Models of Parkinson's Disease

-

Cell Lines: PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells.[4][11]

-

Neurotoxins: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[4][12]

-

Protocol:

-

Cells are seeded and allowed to adhere.

-

Pre-treatment with Artemisinin is performed for a set time (e.g., 4 hours).[13]

-

Cells are then exposed to 6-OHDA or MPP+ to induce dopaminergic neuron-specific toxicity.

-

Endpoints are measured, including cell viability (MTT assay), cytotoxicity (LDH release assay), intracellular ROS levels, mitochondrial membrane potential, and apoptosis.[4][10]

-

Protein expression and phosphorylation of signaling pathway components (e.g., c-Raf, MEK, ERK, CREB) are analyzed via Western blot.[4][10]

-

3. In Vitro Model of Neuroinflammation

-

Inflammatory Stimuli: Lipopolysaccharide (LPS) or Amyloid-beta 1-42 (Aβ₁₋₄₂).[14][17]

-

Protocol:

-

BV2 cells are cultured.

-

Cells are pretreated with Artemisinin or its analogs.

-

Inflammation is induced by adding LPS or Aβ₁₋₄₂.

-

The cell culture supernatant is collected to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[14]

-

Nitric oxide (NO) production is measured using the Griess reagent.[17]

-

Cell lysates are analyzed by Western blot to determine the expression of inflammatory proteins (e.g., iNOS, COX2) and the activation of signaling pathways like TLR4/NF-κB.[14][24]

-

4. In Vivo Model of Ischemic Stroke

-

Animal Model: Mouse or rat model of middle cerebral artery occlusion (MCAO).[5][22]

-

Protocol:

-

Ischemic stroke is induced by transiently occluding the middle cerebral artery.

-

Artemisinin is administered (e.g., intraperitoneally) either before or after the ischemic event.

-

Behavioral tests (e.g., neurological score, rotarod test, grasp strength) are conducted over a period of days to assess functional recovery.[5]

-